[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride
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Overview
Description
[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s structure features a 3-azabicyclo[3.1.1]heptane core, which is a bicyclic amine, and a methanol group attached to the bicyclic system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the 3-azabicyclo[3.1.1]heptane core, which can be achieved through a Diels-Alder reaction followed by a series of functional group transformations. The introduction of the 3,5-dimethylphenyl group can be accomplished through Friedel-Crafts alkylation. The final step involves the addition of the methanol group and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: The non-hydrochloride form of the compound.
[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]ethanol: A similar compound with an ethanol group instead of methanol.
[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol acetate: An ester derivative of the compound.
Uniqueness
The uniqueness of [5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride lies in its specific structural features and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where solubility in aqueous environments is crucial.
Biological Activity
The compound [5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride represents a novel structure within the class of bicyclic compounds, specifically azabicyclo[3.1.1]heptanes. This article explores its biological activity, synthesis, and potential applications in pharmacology, drawing from various research studies and findings.
- Molecular Formula : C15H22ClN
- Molecular Weight : 265.80 g/mol
- CAS Number : Not specified in the sources but related compounds are referenced.
Synthesis
The synthesis of 3-azabicyclo[3.1.1]heptanes has been explored extensively. A general approach involves the reduction of spirocyclic oxetanyl nitriles, leading to compounds that can be substituted with various functional groups, including the dimethylphenyl moiety present in this compound . The synthetic methods are crucial as they influence the biological properties of the resulting compounds.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly opioid receptors. Research on similar azabicyclo compounds indicates that modifications to their structure can enhance binding affinity to μ-opioid receptors, which are critical in pain modulation and other physiological responses .
Binding Affinity and Selectivity
Studies have shown that derivatives of azabicyclo compounds exhibit significant binding affinities at μ-opioid receptors. For instance, modifications similar to those seen in this compound can lead to compounds with picomolar binding affinities, indicating a strong potential for therapeutic applications in pain management and other disorders related to opioid signaling.
Opioid Receptor Ligands
A study conducted on 3-azabicyclo[3.1.0]hexane derivatives demonstrated their effectiveness as μ-opioid receptor ligands with notable selectivity over δ and κ subtypes. This selectivity is crucial for minimizing side effects commonly associated with non-selective opioid agonists . The structure of this compound suggests it may follow a similar pattern of activity.
Antihistamine Properties
Another relevant application includes the incorporation of azabicyclo structures into antihistamine drugs like Rupatidine, where the bicyclic framework served as a saturated isostere for traditional aromatic systems, enhancing pharmacological profiles while reducing side effects associated with conventional antihistamines .
Comparative Analysis
The following table summarizes the biological activities and binding affinities of various azabicyclo compounds:
Compound Name | Binding Affinity (μM) | Receptor Selectivity | Notable Effects |
---|---|---|---|
This compound | TBD | μ > δ > κ | Potential analgesic |
3-Azabicyclo[3.1.0]hexane | <0.001 | μ > δ | Antipruritic in dogs |
Rupatidine | TBD | H1 receptor antagonist | Antihistaminic effects |
Properties
Molecular Formula |
C15H22ClNO |
---|---|
Molecular Weight |
267.79 g/mol |
IUPAC Name |
[5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c1-11-3-12(2)5-13(4-11)15-6-14(7-15,10-17)8-16-9-15;/h3-5,16-17H,6-10H2,1-2H3;1H |
InChI Key |
BSVROCDIUNIQID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C23CC(C2)(CNC3)CO)C.Cl |
Origin of Product |
United States |
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